molecular formula C12H20ClN5 B12233520 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12233520
M. Wt: 269.77 g/mol
InChI Key: XSOVVEOBYYVJRA-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1-isopropyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-3-carbaldehyde
  • 1-isopropyl-1H-pyrazol-4-amine
  • Hydrazine-coupled pyrazoles

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual pyrazole structure enhances its ability to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-16-6-5-11(15-16)7-13-12-8-14-17(9-12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H

InChI Key

XSOVVEOBYYVJRA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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